molecular formula C14H20N3O6PS B13096757 Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate

Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate

Cat. No.: B13096757
M. Wt: 389.37 g/mol
InChI Key: IASUCWRLDHAKNH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a diazaphosphinine ring, which is a rare and interesting moiety in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Diazaphosphinine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazaphosphinine ring. Common reagents used in this step include phosphorus trichloride and amines.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atom.

    Substitution: The ethoxy and sulfonamide groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

    Hydrolysis: Aqueous acid or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s ability to form stable complexes with metals could be useful in the development of new materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other diazaphosphinine derivatives and sulfonamide-containing compounds.

    Uniqueness: The presence of the ethoxy and oxido groups, along with the diazaphosphinine ring, gives this compound unique chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C14H20N3O6PS

Molecular Weight

389.37 g/mol

IUPAC Name

ethyl 2-[1-ethoxy-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]acetate

InChI

InChI=1S/C14H20N3O6PS/c1-4-22-14(18)9-13-15-11-7-6-10(17-25(3,20)21)8-12(11)24(19,16-13)23-5-2/h6-8,17H,4-5,9H2,1-3H3,(H,15,16,19)

InChI Key

IASUCWRLDHAKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NP(=O)(C2=C(N1)C=CC(=C2)NS(=O)(=O)C)OCC

Origin of Product

United States

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